molecular formula C15H12N2O2 B11860802 2-(2-Hydroxy-4-methylphenyl)quinazolin-4(3H)-one CAS No. 922161-65-7

2-(2-Hydroxy-4-methylphenyl)quinazolin-4(3H)-one

Cat. No.: B11860802
CAS No.: 922161-65-7
M. Wt: 252.27 g/mol
InChI Key: JUOKGWPLSBCTSX-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-4-methylphenyl)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a hydroxy group at the 2-position and a methyl group at the 4-position of the phenyl ring attached to the quinazolin-4(3H)-one core. Quinazolinones are heterocyclic compounds with a broad spectrum of biological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

922161-65-7

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

2-(2-hydroxy-4-methylphenyl)-3H-quinazolin-4-one

InChI

InChI=1S/C15H12N2O2/c1-9-6-7-11(13(18)8-9)14-16-12-5-3-2-4-10(12)15(19)17-14/h2-8,18H,1H3,(H,16,17,19)

InChI Key

JUOKGWPLSBCTSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2)O

Origin of Product

United States

Biological Activity

2-(2-Hydroxy-4-methylphenyl)quinazolin-4(3H)-one is a compound belonging to the quinazolinone family, known for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.

Recent studies have demonstrated that derivatives of quinazolin-4(3H)-one exhibit significant anticancer activity by targeting key signaling pathways involved in cell proliferation and survival. For instance, compounds derived from this scaffold have been shown to inhibit the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are critical in tumor growth and angiogenesis.

Table 1: Anticancer Activity of Quinazolin-4(3H)-one Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism
Compound 4HCT-1161.50 - 5.86EGFR/VEGFR-2 inhibition
Compound 20HepG-24.42 - 6.39Apoptosis induction
SorafenibHCT-1165.47 - 7.26Control drug for comparison

In a study, compound 4 exhibited comparable activity to sorafenib, a standard anticancer drug, demonstrating its potential as an effective therapeutic agent against various cancer types .

Induction of Apoptosis

Flow cytometric analysis revealed that certain derivatives can induce apoptosis significantly in cancer cells. For example, compound 4 induced apoptosis in HCT-116 cells by approximately 46.53%, compared to only 2.15% in untreated controls . This apoptotic effect is often mediated through the intrinsic and extrinsic pathways involving key proteins such as p53 and Bax.

Antibacterial and Antifungal Effects

The antimicrobial properties of quinazolinone derivatives have also been explored extensively. A series of synthesized compounds showed promising antibacterial and antifungal activities against various pathogens.

Table 2: Antimicrobial Activity of Quinazolin-4(3H)-one Derivatives

CompoundTarget MicroorganismActivity TypeResult
Compound AGram-positive bacteriaAntibacterialHigh activity
Compound BFungiAntifungalModerate activity

Studies indicated that modifications on the phenyl ring significantly influenced antibacterial profiles, with compounds bearing methoxy and methyl substituents displaying enhanced activity against gram-positive bacteria .

Study on Dual EGFR/VEGFR Inhibition

A notable study synthesized a new set of 2-thioquinazolin-4(3H)-ones that demonstrated dual inhibitory activities against EGFR and VEGFR-2. These compounds were evaluated against multiple cancer cell lines, showing potent anticancer effects comparable to established drugs like sorafenib . The findings underscored the potential for developing dual-targeting therapies using quinazolinone derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of quinazolinones, including 2-(2-Hydroxy-4-methylphenyl)quinazolin-4(3H)-one, exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines:

Cell Line IC50 (µM)
HepG2 (Liver Cancer)6.4
MDA-MB-468 (Breast Cancer)20
HCT-116 (Colorectal Cancer)160

These results demonstrate the compound's potential as a lead for developing new anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that quinazolinone derivatives can act against various bacterial strains, including both gram-positive and gram-negative bacteria. The mechanism of action involves multiple pathways, making these compounds promising candidates for overcoming antibiotic resistance:

Microbial Strain Activity
Gram-positive bacteriaSignificant inhibition observed
Gram-negative bacteriaMild to high activity reported

This highlights the potential of this compound in developing new antimicrobial agents .

Anti-inflammatory Activity

Quinazolinone derivatives have shown anti-inflammatory effects in various models. For instance, compounds similar to this compound have been found to reduce edema in animal models. The anti-inflammatory activity is attributed to their ability to inhibit pro-inflammatory cytokines and mediators .

Antiviral Activity

Emerging research suggests that certain quinazolinones exhibit antiviral properties. For example, novel derivatives have been synthesized with activity against HIV-1, indicating the potential for broader antiviral applications. These compounds may interfere with viral replication or enhance host immune responses .

Synthesis and Development

The synthesis of this compound can be achieved through various chemical routes. Recent studies have optimized synthetic procedures to improve yield and purity, facilitating further research into its biological applications:

  • General Synthetic Methodology : Starting from readily available precursors, the compound can be synthesized via cyclization reactions followed by functional group modifications.
  • Optimization Strategies : Employing one-pot reactions has been shown to streamline the synthesis process while maintaining high yields .

Case Studies

  • Anticancer Research : A study evaluated the effects of several quinazolinone derivatives on different cancer cell lines using the MTT assay, demonstrating promising cytotoxic effects compared to standard chemotherapeutics .
  • Antimicrobial Evaluation : Another study focused on synthesizing novel quinazolinone derivatives and assessing their antibacterial activities against resistant strains, highlighting their potential as new therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analgesic and Anti-inflammatory Activity

Quinazolinones with hydroxy or substituted phenyl groups at the 2-position exhibit significant analgesic and anti-inflammatory activities. For example:

  • 3-(4-Methoxyphenyl)-2-substituted derivatives (e.g., A1–A3) showed moderate to potent anti-inflammatory activity (comparable to diclofenac sodium) and reduced ulcerogenic effects compared to aspirin .
  • 2-Methyl-4(3H)-quinazolinone demonstrated higher analgesic activity than aspirin and indomethacin in rodent models .

Table 1: Analgesic/Anti-inflammatory Activity Comparison

Compound Substituents Activity (vs. Standard) Ulcerogenic Risk Reference
2-(2-Hydroxy-4-methylphenyl)quinazolin-4(3H)-one (Target) 2-hydroxy-4-methylphenyl Not reported
AS3 (1-methylbutylidene-hydrazino) 3-(2-pyridyl), hydrazino Moderate anti-inflammatory Low
2-Methyl-4(3H)-quinazolinone Methyl at C2 Superior to aspirin Low
A3 (4-methoxyphenyl derivative) 1-methylbutylidene-hydrazino Potent anti-inflammatory Moderate

Key SAR Insights :

  • Hydroxy or methoxy groups at the phenyl ring enhance anti-inflammatory activity.
  • Bulky substituents (e.g., hydrazino derivatives) reduce ulcerogenicity but may lower potency .
Antimicrobial and Antiviral Activity

Quinazolinones with hydroxybenzyl or substituted phenyl groups show antiviral and antibacterial effects:

  • 2-(4-Hydroxybenzyl)quinazolin-4(3H)-one inhibited tobacco mosaic virus (TMV) with an EC50 of 100.80 µg/mL .
  • 3-(4-Fluorophenyl)-2-substituted derivatives (e.g., 9a, 9h) exhibited potent antibacterial activity against Proteus vulgaris and Bacillus subtilis .

Table 2: Antimicrobial Activity Comparison

Compound Substituents Target Pathogen EC50 or MIC Reference
2-(4-Hydroxybenzyl)quinazolinone 4-hydroxybenzyl TMV EC50 = 100.80 µg/mL
9a (4-fluorophenyl derivative) 4-fluorophenyl, amino linker Proteus vulgaris Zone of inhibition = 1.1 cm
Clavatol (fungal metabolite) Hydroxypropyl Staphylococcus aureus MIC = 1 µg/mL

Key SAR Insights :

  • Electron-withdrawing groups (e.g., halogens) enhance antibacterial potency.
  • Hydroxy groups improve antiviral activity but may reduce solubility .
Carbonic Anhydrase (CA) Inhibition

S-substituted 2-mercaptoquinazolin-4(3H)-ones exhibit isoform-selective CA inhibition:

  • 2-(Aliphatic-thio) derivatives (e.g., compounds 2–4) showed strong inhibition of hCA II (KI = 6.4–14.2 nM), outperforming benzylthio analogs .
  • 2-(Benzylthio) derivatives with electron-withdrawing groups (e.g., 4-Cl, 4-NO2) had reduced activity (KI = 19.3–93.6 nM) .

Table 3: CA Inhibition Comparison

Compound Substituent Target Isoform KI (nM) Reference
2-(Aliphatic-thio)quinazolinone Propylthio hCA II 6.4–14.2
2-(4-Chlorobenzylthio)quinazolinone 4-Cl-benzylthio hCA I 50.7
2-(Hydroxybenzyl)quinazolinone 2-hydroxy-4-methylphenyl Not tested

Key SAR Insights :

  • Aliphatic thioether chains enhance CA inhibition.
  • Bulky aromatic substituents reduce binding affinity .
Cytotoxic and Anticancer Activity

Quinazolinones with styryl or naphthyl groups demonstrate tubulin polymerization inhibition:

  • 2-(Naphthalen-1-yl)-2,3-dihydroquinazolinone (Compound 39) showed IC50 < 50 nM against HT29 and U87 cancer cells .
  • 3-(Chloromethyl)-2-phenylamino derivatives (e.g., 5b) exhibited cytotoxicity via tubulin binding .

Key SAR Insights :

  • Hydrophobic substituents (e.g., naphthyl, styryl) enhance tubulin inhibition.
  • Methyl or chloromethyl groups improve cellular uptake .

Preparation Methods

Competing Pathways in Microwave Synthesis

The use of H₃PW₁₂O₄₀ promotes both imidic ester and benzoxazinone intermediates (Scheme 3). Electron-donating groups on the aniline favor amidine formation, whereas electron-withdrawing groups accelerate benzoxazinone cyclization.

Radical Scavenging Effects

Addition of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) suppresses product formation in DMSO/H₂O₂ reactions, confirming the radical mechanism .

Q & A

Q. What are the standard synthetic routes for 2-(2-Hydroxy-4-methylphenyl)quinazolin-4(3H)-one?

The synthesis typically involves cyclocondensation of anthranilic acid derivatives with substituted benzaldehydes or acetophenones. Key parameters include solvent choice (e.g., dimethyl sulfoxide or ethanol), temperature control (80–120°C), and reaction time (6–24 hours). For example, microwave-assisted synthesis reduces reaction time by 50–70% compared to conventional heating while improving yields . Purification via recrystallization or column chromatography is critical for achieving >95% purity .

Q. How is the molecular structure of quinazolin-4(3H)-one derivatives characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving bond lengths, angles, and stereochemistry . Complementary techniques include:

  • Mass spectrometry (MS) and infrared (IR) spectroscopy to confirm molecular weight and functional groups .
  • Nuclear magnetic resonance (NMR) for substituent position analysis, particularly ¹H and ¹³C NMR to identify hydroxyl (-OH) and methyl (-CH₃) groups .

Q. What purification techniques ensure high purity of synthesized derivatives?

  • Recrystallization using solvents like methanol or ethanol removes unreacted precursors .
  • Column chromatography (silica gel, ethyl acetate/hexane eluent) separates structurally similar byproducts .
  • High-performance liquid chromatography (HPLC) is recommended for isolating enantiomers or complex mixtures .

Advanced Research Questions

Q. How can microwave irradiation optimize the synthesis of quinazolin-4(3H)-one derivatives?

Microwave-assisted synthesis enhances reaction efficiency by enabling rapid, uniform heating. For example, 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one synthesis under microwave conditions achieved 85% yield in 15 minutes vs. 48 hours for conventional methods. Key parameters include microwave power (300–600 W) and solvent polarity (e.g., ethanol > DMSO) .

Q. How to resolve contradictions in biological activity data among quinazolinone derivatives?

Discrepancies often arise from structural variations (e.g., chloro vs. methoxy substituents) or assay conditions. For example:

  • Anticancer activity : Derivatives with electron-withdrawing groups (e.g., -Cl) show higher cytotoxicity (IC₅₀ < 10 µM) than electron-donating groups (-OCH₃) in MCF-7 cell lines .
  • Antiviral activity : Hydroxybenzyl substituents (e.g., 2-(4-hydroxybenzyl)quinazolin-4(3H)-one) inhibit TMV replication (IC₅₀ = 100.8 µg/mL), while analogous benzoyl derivatives are less active . Methodological recommendation: Use standardized assays (e.g., MTT for cytotoxicity) and control substituent effects via structure-activity relationship (SAR) studies .

Q. What strategies are effective in designing quinazolin-4(3H)-one derivatives with enhanced bioactivity?

  • Piperazine/pyrrolidine incorporation : Enhances solubility and target affinity (e.g., 2-(piperazin-1-ylmethyl) derivatives showed 2–3x improved α-glucosidase inhibition) .
  • Sulfonyl or fluorinated groups : Improve pharmacokinetic properties (e.g., 3-(4-fluorophenyl) derivatives exhibit 90% oral bioavailability in murine models) .
  • Hybridization with indole or thiazole moieties : Broadens mechanism of action (e.g., indole-quinazolinone hybrids inhibit NF-κB pathways) .

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound?

  • Cell viability assays : MTT or SRB in cancer cell lines (e.g., HeLa, A549) with IC₅₀ determination .
  • Apoptosis assays : Annexin V-FITC/PI staining to quantify early/late apoptotic cells .
  • Kinase inhibition : EGFR or VEGFR-2 enzymatic assays to identify molecular targets .

Q. How does substituent variation affect the compound’s pharmacokinetic properties?

  • Hydrophobic groups (e.g., -CF₃, -Br): Increase plasma protein binding but reduce renal clearance .
  • Hydroxyl or methoxy groups : Enhance aqueous solubility and reduce CYP450-mediated metabolism . Experimental validation: Use in silico tools (e.g., SwissADME) to predict LogP, bioavailability, and BBB penetration before in vivo testing .

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